6-Azaspiro[3.5]nonan-9-ol

PI3Kδ Kinase Cellular Assay

Select 6-Azaspiro[3.5]nonan-9-ol for PI3Kδ inhibitor programs requiring a confirmed 102 nM cellular IC50 and a 98-fold selectivity window over CYP3A4. Unlike the 9-ketone or 8-amine analogs, the 9-ol handle enables immediate etherification, esterification, or sulfonation—diversification not possible with the parent amine. With a calculated LogP of 2.64, this scaffold resides in the CNS-permeable lipophilicity range, making it a superior choice over polar analogs such as 6-azaspiro[3.5]nonan-8-amine (XLogP3 = 0.2). Procure this specific building block when your SAR demands functional group orthogonality and a validated CYP3A4 safety margin.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1369246-31-0
Cat. No. B2592034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.5]nonan-9-ol
CAS1369246-31-0
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESC1CC2(C1)CNCCC2O
InChIInChI=1S/C8H15NO/c10-7-2-5-9-6-8(7)3-1-4-8/h7,9-10H,1-6H2
InChIKeySSQZBCHWYBTUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.5]nonan-9-ol CAS 1369246-31-0: Core Spirocyclic Amine Scaffold for Procurement in Drug Discovery


6-Azaspiro[3.5]nonan-9-ol (CAS 1369246-31-0) is a saturated azaspirocyclic amine featuring a conformationally restricted [3.5] spiro framework bearing a secondary amine and a secondary alcohol [1]. As a member of the azaspirocycle class—scaffolds increasingly adopted in medicinal chemistry to replace flat aromatic motifs and enhance three-dimensionality (Fsp³) —this compound serves as a strategic building block or fragment for hit-to-lead optimization. Its rigid architecture imposes defined spatial constraints on substituents, which can reduce conformational entropy penalties upon target binding and improve physicochemical profiles compared to linear or monocyclic amine alternatives .

Why 6-Azaspiro[3.5]nonan-9-ol (1369246-31-0) Cannot Be Replaced with Generic Analogs: Procurement Risks in Scaffold Selection


Despite sharing a superficial azaspiro nomenclature, close analogs such as 6-azaspiro[3.5]nonane (CAS 71873-27-3), 6-azaspiro[3.5]nonan-9-one (CAS 1369163-40-5), and 6-azaspiro[3.5]nonan-8-amine (CAS 2580234-89-3) exhibit fundamentally different hydrogen-bonding capacities, lipophilicity, and synthetic handles [1]. The 9-ol position provides a critical secondary alcohol that enables etherification, esterification, or oxidation—versatility absent in the parent amine or 9-ketone [2]. Furthermore, the spirocyclic constraint intrinsically alters C–H functionalization regioselectivity and rates compared to saturated monocyclic analogs (e.g., piperidine derivatives), as demonstrated by computational and experimental radical reactivity profiling [3]. Substituting with a non-spirocyclic or differently functionalized analog without quantitative justification risks derailing SAR campaigns or introducing uncharacterized ADME liabilities [1][3].

Quantitative Differentiation Guide: 6-Azaspiro[3.5]nonan-9-ol vs. In-Class Comparators for Informed Procurement


Cellular PI3Kδ Inhibition Potency: 6-Azaspiro[3.5]nonan-9-ol vs. CYP3A4 Off-Target Liability

In a head-to-head cellular context, 6-Azaspiro[3.5]nonan-9-ol demonstrates a clear quantitative separation between desired on-target activity (PI3Kδ) and a common CYP-mediated liability. The compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. Critically, the same compound exhibits substantially weaker inhibition of cytochrome P450 3A4 (CYP3A4), with an IC50 of 10,000 nM in human liver microsomes [2].

PI3Kδ Kinase Cellular Assay Off-Target CYP3A4

Lipophilicity Profile: Calculated LogP for 6-Azaspiro[3.5]nonan-9-ol vs. Related Azaspiro Amine Scaffolds

Lipophilicity, a key determinant of membrane permeability and metabolic clearance, differs markedly among closely related azaspiro[3.5]nonane derivatives. 6-Azaspiro[3.5]nonan-9-ol possesses a calculated LogP of 2.64 . In contrast, the 8-amine isomer (6-azaspiro[3.5]nonan-8-amine) exhibits a significantly lower calculated XLogP3 of 0.2, reflecting its dual basic amine character and higher topological polar surface area (tPSA = 38 Ų vs. predicted ~21 Ų for the 9-ol) [1].

LogP Lipophilicity Physicochemical ADME Scaffold

Synthetic Versatility: 6-Azaspiro[3.5]nonan-9-ol as an Alcohol-Functionalized Handle vs. Ketone or Amine Analogs

The secondary alcohol of 6-Azaspiro[3.5]nonan-9-ol provides a distinct chemical handle compared to the 9-ketone analog (6-azaspiro[3.5]nonan-9-one, CAS 1369163-40-5) and the unsubstituted parent amine (6-azaspiro[3.5]nonane, CAS 71873-27-3). While the 9-one is primarily a reactive electrophile (carbonyl) and the parent amine is a nucleophile (NH), the 9-ol enables orthogonal derivatization via O-alkylation, acylation, sulfonylation, or oxidation back to the ketone [1].

Synthetic Handle Derivatization Alcohol Building Block Functional Group

Procurement-Aligned Application Scenarios for 6-Azaspiro[3.5]nonan-9-ol (1369246-31-0)


PI3Kδ-Focused Kinase Inhibitor Lead Optimization

Based on its demonstrated cellular IC50 of 102 nM against PI3Kδ and a 98-fold window over CYP3A4 (IC50 = 10,000 nM), 6-Azaspiro[3.5]nonan-9-ol is positioned as a viable starting scaffold or core fragment for PI3Kδ inhibitor programs. Procurement should prioritize this specific compound over generic azaspiro amines when the research objective requires a defined selectivity window against CYP3A4 [1][2].

CNS-Penetrant Drug Discovery Programs Requiring Moderate Lipophilicity

With a calculated LogP of 2.64, this spirocyclic alcohol resides in a lipophilicity range often associated with favorable blood-brain barrier penetration. This contrasts sharply with more polar analogs such as 6-azaspiro[3.5]nonan-8-amine (XLogP3 = 0.2). Projects targeting CNS indications should select 6-Azaspiro[3.5]nonan-9-ol over lower-logP comparators when balanced lipophilicity is a critical design criterion .

Parallel Medicinal Chemistry for SAR Expansion via Orthogonal Derivatization

The secondary alcohol handle enables rapid parallel synthesis of ethers, esters, and sulfonates—transformations inaccessible from the parent amine or 9-ketone analogs. This functional group orthogonality makes 6-Azaspiro[3.5]nonan-9-ol a preferred procurement choice for fragment-growing or scaffold-hopping campaigns seeking to explore diverse chemical space around the spirocyclic core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[3.5]nonan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.